molecular formula C17H14N2O4 B5646026 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 5474-97-5

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B5646026
CAS RN: 5474-97-5
M. Wt: 310.30 g/mol
InChI Key: CSJDUIDBABIJKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)acetamide often involves multi-step chemical reactions, employing strategies to introduce specific functional groups and achieve desired molecular frameworks. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, dry dichloromethane, lutidine, and TBTU, followed by recrystallization. The product's structure was elucidated using elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The detailed molecular structure of such compounds is critical for understanding their chemical behavior and potential applications. The crystal structure of similar compounds has been determined using X-ray diffraction, revealing features like intermolecular hydrogen bonds and specific crystal systems, which are vital for deducing molecular interactions and stability (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds with structures akin to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)acetamide engage in various chemical reactions, shaping their chemical properties and functionalities. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the compound's reactivity and potential for forming heterocycles (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the compound's molecular structure and intermolecular forces. For instance, crystallization in specific space groups with defined unit cell parameters indicates the solid-state structure and potential for forming stable crystalline materials (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing chemical transformations, are pivotal for understanding the compound's behavior in chemical processes. The formation of silaheterocyclic compounds upon interaction with methyl(organyl)dichlorosilanes showcases its reactivity and utility in synthesizing heterocyclic structures (Lazareva et al., 2017).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-14-9-5-4-8-13(14)18-15(20)10-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJDUIDBABIJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970060
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-n-(2-methoxyphenyl)acetamide

CAS RN

5474-97-5
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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